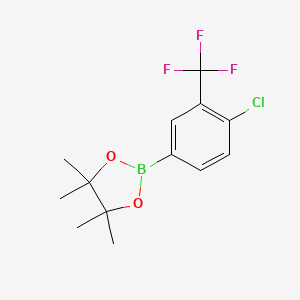

2-(4-Chloro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-Chloro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a phenyl ring substituted with a chlorine atom at the para position and a trifluoromethyl (-CF₃) group at the meta position. The pinacol boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) backbone provides stability and facilitates its use in cross-coupling reactions, such as Suzuki-Miyaura couplings. This compound is widely employed in pharmaceutical and materials chemistry due to the electron-withdrawing effects of the -CF₃ and -Cl groups, which enhance electrophilicity at the boron center .

Properties

IUPAC Name |

2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClF3O2/c1-11(2)12(3,4)20-14(19-11)8-5-6-10(15)9(7-8)13(16,17)18/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNMWVUQPRYIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590377 | |

| Record name | 2-[4-Chloro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445303-09-3 | |

| Record name | 2-[4-Chloro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation via Boronic Acid Esterification with Pinacol

This classical method involves reacting the corresponding arylboronic acid with pinacol to form the stable boronate ester. The key step is the dehydration of the boronic acid and pinacol under anhydrous conditions to prevent hydrolysis.

- Starting Materials: 4-Chloro-3-(trifluoromethyl)phenylboronic acid and pinacol.

- Solvent: Anhydrous toluene or dichloromethane.

- Conditions: Reflux under an inert atmosphere (argon or nitrogen) with a dehydrating agent such as molecular sieves or magnesium sulfate.

- Reaction Time: Typically 12–24 hours to ensure complete esterification.

- Workup: Cooling the reaction mixture, filtration to remove drying agents, and purification by recrystallization or chromatography.

$$

\text{Ar-B(OH)2} + \text{Pinacol} \xrightarrow[\text{anhydrous, reflux}]{\text{dehydrating agent}} \text{Ar-B(pinacol)} + H2O

$$

Here, Ar = 4-Chloro-3-(trifluoromethyl)phenyl group.

- The use of anhydrous conditions is critical to prevent hydrolysis of the boronate ester back to the boronic acid.

- Pinacol provides steric protection and enhances the stability of the boronate ester.

- This method is widely reported and reliable for preparing arylboronate esters with electron-withdrawing substituents such as chloro and trifluoromethyl groups.

Direct Borylation of Aryl Halides via Transition Metal Catalysis

An alternative modern approach involves the direct borylation of the aryl halide precursor (e.g., 4-chloro-3-(trifluoromethyl)iodobenzene or bromobenzene) using bis(pinacolato)diboron under transition metal catalysis, typically palladium or nickel catalysts.

- Starting Materials: 4-Chloro-3-(trifluoromethyl)aryl halide, bis(pinacolato)diboron.

- Catalyst: Pd(dppf)Cl_2 or Ni-based catalysts.

- Base: Potassium acetate or potassium carbonate.

- Solvent: DMSO, DMF, or dioxane.

- Conditions: Heating at 80–110°C under inert atmosphere for 12–24 hours.

$$

\text{Ar-X} + \text{B}2\text{pin}2 \xrightarrow[\text{base}]{\text{Pd or Ni catalyst}} \text{Ar-B(pinacol)} + \text{X}^-

$$

Where Ar = 4-Chloro-3-(trifluoromethyl)phenyl, X = halide (I, Br).

- Avoids the need to isolate the boronic acid intermediate.

- Can be more efficient and scalable for industrial production.

- Compatible with a variety of functional groups including chloro and trifluoromethyl substituents.

- This method has been demonstrated to provide high yields and purity of the desired boronate ester.

- Optimization of catalyst, base, and solvent can significantly affect the reaction efficiency.

Synthesis via (Dichloromethyl)boronic Acid Intermediate

A specialized synthetic route involves the preparation of (dichloromethyl)boronic acid derivatives followed by reaction with pinacol to afford the boronate ester.

- Preparation of (dichloromethyl)boronic acid from dichloromethane under controlled conditions.

- Subsequent reaction with pinacol in dry dichloromethane with magnesium sulfate as a drying agent.

- Stirring under argon at room temperature for 16 hours.

- Filtration and purification to isolate the boronate ester.

- Though this method is more specialized and less commonly applied to the specific 4-chloro-3-(trifluoromethyl)phenyl derivative, it demonstrates the versatility of boronate ester synthesis.

- It is particularly useful for generating boronate esters with sensitive or unusual substituents.

Data Table: Comparison of Preparation Methods

| Preparation Method | Starting Materials | Catalyst/Base | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Boronic Acid Esterification with Pinacol | 4-Chloro-3-(trifluoromethyl)phenylboronic acid, pinacol | None | Reflux in toluene, anhydrous | Straightforward, high purity | Requires boronic acid intermediate |

| Direct Borylation of Aryl Halides | 4-Chloro-3-(trifluoromethyl)aryl halide, bis(pinacolato)diboron | Pd or Ni catalyst, base | 80–110°C, inert atmosphere | Avoids boronic acid isolation, scalable | Requires transition metal catalysts |

| (Dichloromethyl)boronic Acid Route | Dichloromethane, boron reagents, pinacol | None | Room temperature, argon | Useful for specialized derivatives | More complex, less general |

Summary of Research Findings

- The esterification of arylboronic acids with pinacol under anhydrous conditions remains the most common and reliable method for synthesizing 2-(4-Chloro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- Transition metal-catalyzed direct borylation of aryl halides offers an efficient alternative, especially for industrial-scale synthesis, with good functional group tolerance.

- Specialized methods involving (dichloromethyl)boronic acid intermediates provide additional synthetic routes but are less frequently applied for this specific compound.

- Careful control of reaction conditions, including moisture exclusion and choice of catalyst/base, is essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH)

Conditions: Typically performed in an organic solvent such as toluene or ethanol, under mild temperatures (50-100°C).

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can enhance biological activity.

- Anticancer Agents : Studies have indicated that similar boron compounds can be designed to target cancer cells selectively. The trifluoromethyl group may contribute to the lipophilicity of the molecule, improving cell membrane permeability and enhancing efficacy against tumors .

- Antiviral Activity : Research into related compounds suggests potential antiviral properties, particularly against RNA viruses. Boron compounds have been noted for their ability to inhibit viral replication by interfering with viral RNA synthesis .

Materials Science

The unique structural features of this compound make it suitable for applications in materials science.

- Polymer Chemistry : The incorporation of boron into polymers can enhance thermal stability and mechanical strength. This compound can act as a cross-linking agent in the production of boron-containing polymers, which are used in high-performance materials .

- Sensors and Catalysts : Its reactivity allows for applications in sensor technology where it can be used to detect specific ions or molecules. Additionally, it may serve as a catalyst in organic reactions due to the electron-deficient nature of the boron atom .

Case Study 1: Synthesis of Anticancer Compounds

A study investigated the synthesis of novel anticancer agents using 2-(4-Chloro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as an intermediate. The resulting compounds showed significant cytotoxicity against various cancer cell lines. The research highlighted the importance of modifying the dioxaborolane structure to optimize therapeutic effects.

Case Study 2: Development of Boron-Based Polymers

In another study, researchers explored the use of this compound in developing high-performance polymers. The introduction of boron led to improved thermal properties and mechanical strength compared to traditional polymers. These materials demonstrated potential applications in aerospace and automotive industries where durability is critical.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps:

Transmetalation: The boronic ester reacts with the palladium catalyst to form a palladium-boron complex.

Oxidative Addition: The aryl or vinyl halide undergoes oxidative addition to the palladium center, forming a palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity, stability, and applications of arylboronic esters are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Electronic Effects: The trifluoromethyl group (-CF₃) in the target compound enhances electrophilicity at boron, improving reactivity in cross-coupling reactions compared to non-fluorinated analogs (e.g., 2-(4-ethynylphenyl)-...). This is critical for applications in drug synthesis . Bromine substituents (e.g., 4-Br analog) offer versatility in further functionalization via halogen exchange but may reduce stability under harsh conditions .

Steric Effects :

- Ortho-substituted analogs (e.g., 2-(2,4-dichlorophenyl)-...) exhibit steric hindrance, reducing coupling efficiency. The target compound’s para-Cl and meta-CF₃ arrangement minimizes steric interference .

Stability and Handling :

- Liquid analogs (e.g., 4-Br derivative) are easier to handle in solution-phase reactions, while solid analogs (e.g., target compound) require precise crystallization for purity .

- Fluorinated compounds (e.g., CF₃-substituted) generally exhibit higher thermal stability and resistance to hydrolysis .

Reactivity in Cross-Coupling Reactions

The target compound’s reactivity was benchmarked against analogs in Suzuki-Miyaura couplings:

Yield Comparison :

Substituent-Directed Selectivity :

- The para-Cl group in the target compound directs cross-coupling to the meta-CF₃ position, enabling regioselective synthesis of trifluoromethylated biaryls .

Biological Activity

The compound 2-(4-Chloro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C14H16ClF3B

- Molecular Weight : 300.64 g/mol

- CAS Number : Not specified in the search results.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized that the boron atom plays a crucial role in its mechanism by forming stable complexes with biomolecules, influencing enzymatic activities and cellular pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. These compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A549 (Lung) | 15 | Apoptosis induction via caspase activation | |

| MCF-7 (Breast) | 10 | Inhibition of cell cycle progression | |

| HeLa (Cervical) | 20 | ROS generation leading to cell death |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest it may inhibit the growth of certain bacteria and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

Case Study 1: Anticancer Efficacy

In a study conducted on human lung cancer cells (A549), the compound was found to significantly reduce cell viability at concentrations as low as 15 µM. The mechanism was linked to the activation of caspases and subsequent apoptosis .

Case Study 2: Antimicrobial Properties

A separate investigation into the antimicrobial effects revealed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. Notably, it showed a lower MIC against S. aureus compared to E. coli, suggesting a selective inhibitory effect .

Q & A

Q. Comparative Analysis :

| Substituent Position | Reactivity Trend (vs. H-substituted) | Observed Yield (%)* |

|---|---|---|

| 4-Cl, 3-CF₃ ↑ Electrophilicity | 75–85 | |

| 3-Cl, 4-CF₃ ↓ Steric accessibility | 60–70 |

*Yields depend on catalyst loading and base (e.g., K₂CO₃ vs. CsF).

Advanced: What strategies resolve contradictions in observed vs. predicted spectroscopic data for derivatives?

Methodological Answer:

Discrepancies often arise from:

- Dynamic effects : Rotamers in solution (e.g., hindered rotation of CF₃) may split NMR signals unexpectedly. Use variable-temperature NMR to confirm .

- Impurity profiles : Trace byproducts (e.g., deboronation intermediates) can skew data. Employ LC-MS or high-resolution mass spectrometry (HRMS) for purity assessment .

- Crystallographic validation : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation, as demonstrated for ferrocenyl analogs .

Case Study : A ¹³C NMR discrepancy in allyloxy-substituted derivatives was resolved via HSQC, revealing unobserved carbons due to quadrupolar broadening .

Advanced: What mechanistic insights explain divergent reaction outcomes with different catalysts?

Methodological Answer:

Catalyst choice impacts the oxidative addition/transmetallation equilibrium:

Q. Experimental Design :

- Screen catalysts (Pd(OAc)₂, PdCl₂, etc.) and ligands (dppf, XPhos) under standardized conditions.

- Monitor reaction progress via TLC or GC-MS to identify intermediates (e.g., boronate complexes).

Example : In carbocycle formation, Pd-catalyzed allyl-aryl coupling with this compound produced a 9:1 diastereomer ratio, attributed to ligand-controlled stereoselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.